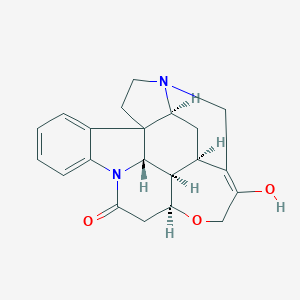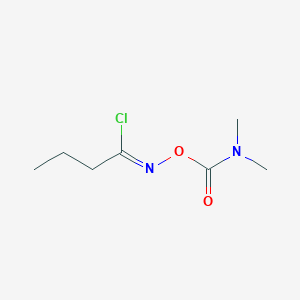
2H-Pyran-2-one, 3-(11-dodecynylidene)tetrahydro-5-hydroxy-, (E)-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2H-Pyran-2-one, 3-(11-dodecynylidene)tetrahydro-5-hydroxy-, (E)-(-)-” is a chemical compound. It is a variant of 2H-Pyran-2-one, which is a heterocyclic building block . The 2H-Pyran-2-one ring is a structural motif present in many natural products .
Synthesis Analysis
The synthesis of 2H-Pyran-2-one and its derivatives is a topic of ongoing research. The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, also known as the 1-oxatriene pathway .Molecular Structure Analysis
The molecular structure of 2H-Pyran-2-one, tetrahydro- variant has a molecular weight of 100.1158 . The IUPAC Standard InChI is InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2 .Chemical Reactions Analysis
The photochemistry of 2H-Pyran-2-one has been investigated by laser flash photolysis with infrared detection. Ketene and a bicyclic lactone were obtained as major photoproducts .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-Pyran-2-one, tetrahydro- variant include a molecular weight of 100.1158 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.Direcciones Futuras
The future directions in the study of 2H-Pyran-2-one and its derivatives could involve further investigation into their synthesis, properties, and potential applications. As these compounds are key intermediates in the construction of many natural product structures , they could have significant implications in fields like medicinal chemistry and drug discovery.
Propiedades
Número CAS |
126622-45-5 |
|---|---|
Nombre del producto |
2H-Pyran-2-one, 3-(11-dodecynylidene)tetrahydro-5-hydroxy-, (E)-(-)- |
Fórmula molecular |
C16H10N4O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(3Z)-3-dodec-11-ynylidene-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)20-17(15)19/h1,12,16,18H,3-11,13-14H2/b15-12- |
Clave InChI |
UTOWQAHAPBYCHL-QINSGFPZSA-N |
SMILES isomérico |
C#CCCCCCCCCC/C=C\1/CC(OC1=O)CO |
SMILES |
C#CCCCCCCCCCC=C1CC(OC1=O)CO |
SMILES canónico |
C#CCCCCCCCCCC=C1CC(OC1=O)CO |
Sinónimos |
majorynolide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)
![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
